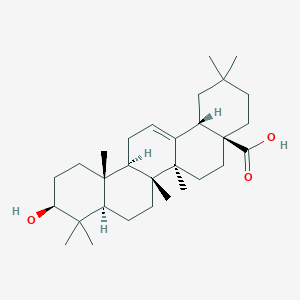

Acide oléanolique

Vue d'ensemble

Description

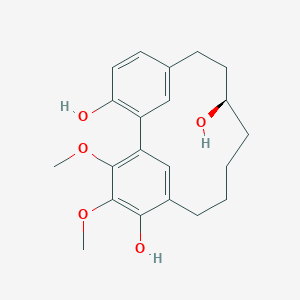

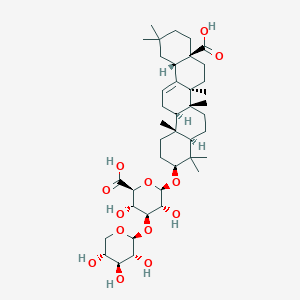

L'acide oléanolique est un triterpénoïde pentacyclique naturel, largement répandu dans le règne végétal. Il se trouve dans diverses plantes, notamment les olives (Olea europaea), l'ail et certaines espèces de Syzygium. Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et hépatoprotectrices .

Applications De Recherche Scientifique

Oleanolic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other triterpenoids and derivatives.

Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and hepatoprotective properties

Industry: Used in the formulation of pharmaceuticals and nutraceuticals due to its beneficial health effects.

Mécanisme D'action

Target of Action

It has been shown to have protective effects in various diseases, including kidney disease and obesity .

Mode of Action

OA exhibits a broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, anti-oxidative stress, autophagy-enhancing, and antifibrotic effects . It has been suggested that OA might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications . Furthermore, OA has been shown to suppress the transfer of glucose from the stomach to the small intestine and inhibit glucose transport at the brush border of the small intestine .

Biochemical Pathways

OA is known to alter multiple cell signaling pathways . It has been shown to interfere in several stages of the development of different types of cancer . In addition, OA has been found to induce production of glucagon-like peptide-1 by a TGR5-mediated mechanism that increases insulin secretion and β-cell regeneration .

Pharmacokinetics

Due to its hydrophobic nature, OA is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties . It is nearly insoluble in water, sparingly soluble in ethanol and acetone, and soluble in 1-butanol, and its solubility increases with temperature .

Result of Action

The therapeutic effects of OA have been elucidated in various animal models for acute kidney injury (AKI) and chronic kidney disease (CKD), including renal ischemia–reperfusion injury, drug-induced renal injury, renal fibrosis, diabetic nephropathy, and lupus nephritis . Additionally, OA has been shown to reduce the risk of pathological liver damage, ultimately alleviating liver dysregulation and restoring overall liver function .

Action Environment

The action, efficacy, and stability of OA can be influenced by various environmental factors. For instance, the bioavailability of OA can be affected by the presence of other compounds, the pH of the environment, and the temperature

Analyse Biochimique

Biochemical Properties

Oleanolic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oleanolic acid has been shown to inhibit the activity of enzymes such as acetyl-CoA carboxylase and enhance the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor gamma (PPARγ) and adiponectin receptor 1 (AdipoR1) . These interactions contribute to its hypolipidemic and anti-obesity effects. Additionally, oleanolic acid interacts with nuclear factor-erythroid 2-related factor (NRF2), leading to the upregulation of antioxidant enzymes and protection against oxidative stress .

Cellular Effects

Oleanolic acid exerts various effects on different types of cells and cellular processes. It has been shown to enhance insulin response, preserve the functionality and survival of beta-cells, and protect against diabetes complications . In liver cells, oleanolic acid improves glucose and insulin tolerance, enhances insulin signaling, and inhibits gluconeogenesis . Furthermore, oleanolic acid influences cell signaling pathways, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways, leading to increased cell migration and wound healing . It also affects gene expression by promoting the nuclear translocation of transcription factors like c-Jun .

Molecular Mechanism

The molecular mechanism of oleanolic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oleanolic acid binds to and activates PPARγ, which regulates genes involved in lipid metabolism and adipogenesis . It also inhibits the activity of acetyl-CoA carboxylase, reducing fat synthesis . Additionally, oleanolic acid upregulates the expression of antioxidant enzymes through the activation of NRF2 . These molecular interactions contribute to its therapeutic effects in metabolic disorders, cardiovascular diseases, and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleanolic acid have been observed to change over time. Studies have shown that oleanolic acid and its derivatives exhibit hepatoprotective effects against carbon tetrachloride-induced liver injury in mice . The stability and degradation of oleanolic acid in various formulations have been investigated to enhance its bioavailability and therapeutic efficacy . Long-term studies have demonstrated that oleanolic acid can reduce the risk of pathological liver damage and restore overall liver function .

Dosage Effects in Animal Models

The effects of oleanolic acid vary with different dosages in animal models. In studies involving atherosclerosis, oleanolic acid has been shown to lower serum total cholesterol, triglycerides, and low-density lipoprotein cholesterol levels in rabbits and mice . Higher doses of oleanolic acid have been associated with increased expression of lipid metabolism genes, such as PPARγ and AdipoR1 . Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Oleanolic acid is involved in several metabolic pathways, including lipid metabolism and glucose homeostasis. It interacts with enzymes such as acetyl-CoA carboxylase and enhances the expression of genes involved in lipid metabolism, such as PPARγ and AdipoR1 . Oleanolic acid also influences the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which plays a crucial role in regulating growth and metabolism . These interactions contribute to its therapeutic effects in metabolic disorders and cardiovascular diseases.

Transport and Distribution

The transport and distribution of oleanolic acid within cells and tissues involve various transporters and binding proteins. Studies have shown that oleanolic acid associates with serum albumin and triglyceride-rich lipoproteins, facilitating its transport to target tissues . Additionally, oleanolic acid is incorporated into triglyceride-rich lipoproteins, reaching maximum concentrations in the serum a few hours after administration . These transport mechanisms enhance the bioavailability and therapeutic efficacy of oleanolic acid.

Subcellular Localization

Oleanolic acid exhibits specific subcellular localization, which influences its activity and function. Studies have shown that oleanolic acid activates the epidermal growth factor receptor (EGFR) and promotes the nuclear translocation of transcription factors like c-Jun . Additionally, oleanolic acid has been found to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . These subcellular interactions contribute to the diverse biological activities of oleanolic acid.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide oléanolique peut être synthétisé par diverses méthodes. Une approche courante implique l'extraction à partir de sources végétales à l'aide de solvants organiques tels que l'éthanol ou le méthanol. Le composé extrait est ensuite purifié par cristallisation ou chromatographie .

Méthodes de production industrielle : La production industrielle d'this compound implique souvent l'extraction des feuilles d'olivier ou d'autres matières végétales. Le processus comprend des étapes d'extraction par solvant, de concentration et de purification pour obtenir de l'this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'acide oléanolique subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule d'this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant son activité biologique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le triflate de bismuth(III) et d'autres oxydants forts.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound ayant des activités biologiques améliorées .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour synthétiser d'autres triterpénoïdes et dérivés.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et ses effets sur diverses voies biologiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses, antidiabétiques et hépatoprotectrices

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : Il élimine les radicaux libres et réduit le stress oxydatif.

Activité anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Activité hépatoprotectrice : Protège les cellules du foie des dommages en modulant diverses voies de signalisation

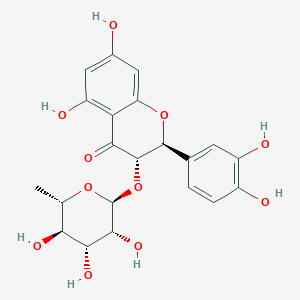

Comparaison Avec Des Composés Similaires

L'acide oléanolique est souvent comparé à d'autres triterpénoïdes pentacycliques tels que l'acide ursolique et l'acide bétulique. Bien que ces composés partagent des structures et des activités biologiques similaires, l'this compound est unique par sa présence répandue et sa large gamme d'applications .

Composés similaires :

Acide ursolique : Un isomère de l'this compound ayant des propriétés similaires.

Acide bétulique : Un autre triterpénoïde ayant des propriétés anticancéreuses notables.

Acide maslinique : Un composé apparenté ayant des effets anti-inflammatoires et antidiabétiques

La combinaison unique d'activités biologiques et la large disponibilité de l'this compound en font un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-GTOFXWBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858790 | |

| Record name | Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-02-1 | |

| Record name | Oleanolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleanolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEANOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMK8R7TGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

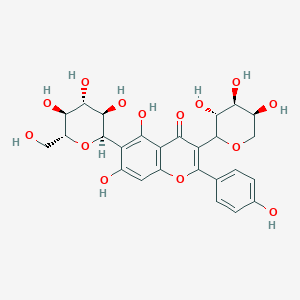

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.